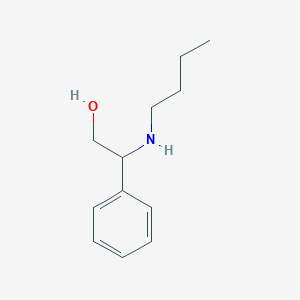

2-(Butylamino)-2-phenylethanol

Description

Contextualization within the Class of Amino Alcohols and Phenylethanol Derivatives

2-(Butylamino)-2-phenylethanol, with the chemical formula C₁₂H₁₉NO, is classified as an amino alcohol. This class of organic compounds is characterized by the presence of both an amine and an alcohol functional group. Specifically, it is a derivative of 2-phenylethanol (B73330), an organic compound with a phenyl group attached to an ethanol (B145695) backbone. The structure of this compound features a butylamino group and a phenyl group attached to the same carbon atom of the ethanol backbone.

Amino alcohols are significant in various chemical contexts, often serving as intermediates in the synthesis of more complex molecules. smolecule.com The phenylethanol framework is a common motif in natural products and pharmacologically active compounds. Derivatives of 2-phenylethanol are studied for their diverse biological and chemical properties. nih.govnih.gov

Historical Trajectory of Synthesis and Initial Chemical Characterization

The synthesis of amino alcohols like this compound can be achieved through various established organic chemistry methods. A common approach involves the ring-opening of epoxides with amines. For instance, styrene (B11656) oxide can be reacted with butylamine (B146782) to yield the desired product. Another synthetic route involves the reduction of α-aminoketones.

Initial characterization of this compound would have involved standard analytical techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the presence of functional groups like the hydroxyl (-OH) and amine (-NH) groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.28 g/mol smolecule.com |

| Boiling Point | 317°C at 760 mmHg lookchem.com |

| Density | 0.989 g/cm³ lookchem.com |

| Refractive Index | 1.52 lookchem.com |

Rationale for Dedicated Academic Research on its Chemical Properties and Transformations

Dedicated academic research into this compound and related compounds is driven by several factors:

Synthetic Utility: As a chiral amino alcohol, it can serve as a valuable building block or ligand in asymmetric synthesis, a field of chemistry focused on creating specific stereoisomers of a molecule. smolecule.com The presence of both a Lewis basic amine and a potentially coordinating alcohol group makes it an interesting ligand for transition metal catalysis.

Catalysis: Research has explored the use of related amino alcohol structures in catalytic processes. For example, they can be used in the ring-opening of epoxides and in transfer hydrogenation reactions. lookchem.comacs.org

Structure-Activity Relationship Studies: By systematically modifying the structure of this compound and related molecules, chemists can investigate how changes in structure affect the compound's chemical reactivity and properties. acs.org This is a fundamental aspect of medicinal chemistry and materials science. acs.orgresearchgate.netaip.org

Scope and Limitations of the Present Research Overview (Explicit Focus on Chemical Principles)

This article will strictly focus on the chemical principles related to this compound. The discussion will be confined to its synthesis, chemical structure, and its role in chemical transformations. Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded from the scope of this overview. The content is intended for an audience with a background in chemistry and aims to provide a professional and authoritative summary based on available scientific literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6273-87-6 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(butylamino)-2-phenylethanol |

InChI |

InChI=1S/C12H19NO/c1-2-3-9-13-12(10-14)11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3 |

InChI Key |

XLXPZYBBHPFXAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylamino 2 Phenylethanol and Its Stereoisomers

Retrosynthetic Strategies and Precursor Chemistry

A logical retrosynthetic analysis of 2-(Butylamino)-2-phenylethanol reveals several key disconnections, pointing towards readily available starting materials. The primary bond formations to consider are the carbon-nitrogen bond and the reduction of a carbonyl group to the corresponding alcohol. These considerations lead to three principal synthetic strategies.

Synthesis from Phenacyl Halides and Butylamines

One of the most direct methods for the synthesis of this compound involves a two-step sequence starting from a phenacyl halide, typically phenacyl bromide. This approach first establishes the carbon-nitrogen bond through nucleophilic substitution, followed by the reduction of the resulting beta-ketoamine.

The initial step involves the reaction of phenacyl bromide with n-butylamine. Phenacyl bromide is readily prepared by the bromination of acetophenone wikipedia.org. The reaction with n-butylamine proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the bromide to form the intermediate, 2-(butylamino)-1-phenylethanone.

This aminoketone is then reduced to the target this compound. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) google.com. The reduction of the carbonyl group is typically carried out in an alcoholic solvent, such as methanol or ethanol (B145695). This general two-step procedure is a versatile method for the preparation of a variety of phenylethanolamine derivatives google.com.

Table 1: Representative Two-Step Synthesis from Phenacyl Bromide

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Phenacyl bromide, n-Butylamine | Solvent (e.g., Ethanol), Room Temperature | 2-(Butylamino)-1-phenylethanone |

| 2 | 2-(Butylamino)-1-phenylethanone | Sodium Borohydride (NaBH4), Methanol | This compound |

Reduction of Beta-Ketoamines and Beta-Iminoketones

This strategy is closely related to the final step of the phenacyl halide route. The core of this method is the reduction of a pre-formed beta-ketoamine or a beta-iminoketone. The beta-ketoamine, 2-(butylamino)-1-phenylethanone, can be synthesized as described above.

Alternatively, a beta-iminoketone can be formed in situ or isolated prior to reduction. This can be achieved through the condensation of a phenylglyoxal with n-butylamine. The subsequent reduction of the imine and ketone functionalities would yield the desired amino alcohol. Reductive amination procedures, employing reducing agents like sodium cyanoborohydride or catalytic hydrogenation, can also be employed, starting from phenylglyoxal and n-butylamine to directly access this compound.

The choice of reducing agent is crucial in determining the outcome and efficiency of the reaction. While sodium borohydride is effective for the reduction of the ketone in the beta-ketoamine, stronger reducing agents like lithium aluminum hydride (LiAlH4) could also be used, although with less selectivity if other reducible functional groups are present.

Utilization of Styrene (B11656) Oxide Derivatives in Ring-Opening Reactions

A distinct and atom-economical approach to this compound involves the nucleophilic ring-opening of styrene oxide with n-butylamine. This reaction directly forms the carbon-nitrogen and carbon-oxygen bonds in a single step.

The key challenge in this method is controlling the regioselectivity of the ring-opening. The epoxide ring of styrene oxide has two electrophilic carbons: the benzylic carbon (Cα) and the terminal carbon (Cβ). Nucleophilic attack by butylamine (B146782) can, in principle, occur at either position.

The outcome of the reaction is highly dependent on the reaction conditions. Generally, under neutral or basic conditions, the reaction tends to follow an SN2 pathway, with the nucleophile attacking the less sterically hindered terminal carbon, which would lead to the undesired regioisomer, 1-(butylamino)-2-phenylethanol. However, under acidic conditions or with certain catalysts, the reaction can be directed to favor attack at the benzylic carbon, which can better stabilize a partial positive charge in the transition state researchgate.netresearchgate.net. This would lead to the desired product, this compound. The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of Lewis or Brønsted acids researchgate.netresearchgate.net.

Table 2: Regioselectivity in Styrene Oxide Ring-Opening

| Catalyst/Condition | Major Product |

| Neutral/Basic | 1-(Butylamino)-2-phenylethanol (Attack at terminal carbon) |

| Acidic/Lewis Acid | This compound (Attack at benzylic carbon) |

Stereoselective and Enantioselective Synthesis Approaches

For applications where specific stereoisomers of this compound are required, stereoselective and enantioselective synthetic methods are employed. These approaches aim to control the formation of the two chiral centers in the molecule.

Chiral Catalyst-Mediated Reductions

The enantioselective reduction of the prochiral ketone, 2-(butylamino)-1-phenylethanone, is a powerful strategy to obtain enantiomerically enriched this compound. This is typically achieved using a stoichiometric or catalytic amount of a chiral reducing agent or a chiral catalyst in the presence of an achiral reducing agent.

A well-established method for the asymmetric reduction of ketones is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in combination with borane (BH3) as the stoichiometric reductant wikipedia.orgmdpi.com. These catalysts create a chiral environment around the carbonyl group, directing the hydride delivery from one face of the ketone, thus leading to the preferential formation of one enantiomer of the alcohol. The predictability and high enantioselectivity of this method make it a valuable tool in asymmetric synthesis wikipedia.orgmdpi.com.

Another important class of catalysts for asymmetric reductions are transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, coordinated with chiral ligands wikipedia.orgacs.org. For instance, ruthenium catalysts bearing chiral diamine ligands have been shown to be highly effective in the asymmetric transfer hydrogenation of aryl ketones, using hydrogen sources like isopropanol or formic acid wikipedia.orgacs.org.

Table 3: Examples of Chiral Catalysts for Asymmetric Ketone Reduction

| Catalyst System | Reducing Agent | Typical Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine (CBS) | Borane (BH3) | >90% |

| Ru-Chiral Diamine Complex | Isopropanol/Formic Acid | >95% |

Asymmetric Amination Reactions

Asymmetric amination reactions offer an alternative route to introduce the nitrogen functionality in a stereocontrolled manner. One such approach is the asymmetric aminohydroxylation of styrene. While this method is more commonly used for the synthesis of 1-amino-2-phenylethanol derivatives, modifications and careful selection of reagents could potentially favor the formation of the 2-amino-1-phenylethanol scaffold.

A more direct approach would be the enantioselective ring-opening of styrene oxide with butylamine catalyzed by a chiral catalyst. Chiral chromium salen complexes and other chiral Lewis acids have been investigated for the asymmetric ring-opening of epoxides with various nucleophiles, including amines. The catalyst can coordinate to the epoxide, activating it towards nucleophilic attack and at the same time creating a chiral environment that directs the approach of the amine to one of the enantiotopic faces of the epoxide carbons.

Furthermore, enzymatic methods are emerging as powerful tools for asymmetric synthesis. For instance, a chemoenzymatic approach could involve the Wacker oxidation of styrene to acetophenone, followed by an enzymatic reductive amination to yield the chiral amine researchgate.net. Transaminases are a class of enzymes that can catalyze the asymmetric amination of ketones with high enantioselectivity.

Resolution of Racemic Mixtures via Chiral Auxiliaries or Chromatographic Techniques

The synthesis of this compound often results in a racemic mixture, a 50:50 combination of its two enantiomers. As these enantiomers can have different physiological effects, their separation, or resolution, is a critical step. skpharmteco.com

One common method for resolving racemic amines and amino alcohols is through the use of chiral auxiliaries . This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid. skpharmteco.com This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. skpharmteco.com For instance, in the resolution of 2-chloromandelic acid, (R)-(+)-N-benzyl-1-phenylethylamine has been used as a resolving agent, forming a less soluble salt with one of the enantiomers, allowing for its isolation. nih.gov After separation, the chiral auxiliary is removed, yielding the desired pure enantiomer of the amino alcohol.

Chromatographic techniques offer a powerful alternative for the direct separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a well-established method for this purpose. acs.org The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. acs.org For example, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for separating a broad range of chiral compounds. google.com In the case of separating 1-phenylethanol enantiomers, a Lux Cellulose-3 column has been used effectively. mdpi.com The choice of mobile phase and temperature is crucial for optimizing the separation. mdpi.com

Table 1: Illustrative Chiral HPLC Separation Conditions for a Related Compound (1-phenylethanol)

| Parameter | Condition |

| Chiral Column | Lux Cellulose-3 |

| Mobile Phase | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) |

| Flow Rate | 1 mL/min |

| Temperature | 15 °C |

| Detection | UV at 254 nm |

This data is illustrative for a related compound, 1-phenylethanol, as specific chromatographic conditions for this compound were not detailed in the provided search results. mdpi.com

Optimization of Reaction Parameters and Yields

Achieving a high yield of the desired product is a central goal in chemical synthesis. This requires careful optimization of various reaction parameters.

Catalyst Loading and Ligand Design for Improved Efficiency

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient and selective. In the context of producing chiral amino alcohols, asymmetric catalysis is particularly important. Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, is a powerful method for producing chiral 1,2-amino alcohols. acs.org

The efficiency of such a catalytic system depends heavily on catalyst loading and ligand design . Catalyst loading refers to the amount of catalyst used relative to the substrate. While a higher loading can increase the reaction rate, catalysts are often expensive, so minimizing the loading without compromising the yield is economically desirable. Ligand design is crucial for inducing stereoselectivity. Chiral ligands bind to the metal center of the catalyst, creating a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. acs.org The development of novel and more effective ligands is an ongoing area of research aimed at improving the efficiency and enantioselectivity of these reactions.

Isolation and Purification Techniques for Synthetic Products

Once the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. Common techniques for the purification of amino alcohols like this compound include extraction, distillation, and crystallization.

Liquid-liquid extraction is often used to separate the product from the reaction solvent and water-soluble impurities. google.com For biotechnologically produced 2-phenylethanol (B73330), various solvents have been studied for their extraction efficiency. uc.cl Following extraction, distillation under reduced pressure can be employed to purify the product based on its boiling point. google.com For solid compounds, crystallization is a powerful purification method. This involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution. acs.org In some cases, purification can be achieved by forming a salt (e.g., a hydrochloride salt), which can then be crystallized and subsequently neutralized to give the pure free base. acs.org The purity of the final product is often verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC. nih.gov

Principles of Green Chemistry in Synthetic Pathway Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com

Atom Economy and Waste Minimization Strategies

Atom economy , a concept developed by Barry Trost, is a central pillar of green chemistry. skpharmteco.com It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. monash.edu The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 skpharmteco.com

Synthetic pathways with high atom economy are inherently more sustainable as they generate less waste. monash.edu For instance, addition reactions, where two or more molecules combine to form a larger one without the loss of any atoms, typically have 100% atom economy. In contrast, substitution or elimination reactions often have lower atom economies because they generate byproducts that are not incorporated into the final product.

Use of Sustainable Solvents and Reagents

Modern synthetic strategies prioritize the reduction or elimination of hazardous substances. organic-chemistry.org This has led to significant research into benign solvents and catalytic systems for the synthesis of β-amino alcohols.

Sustainable Solvents: The aminolysis of epoxides has traditionally been conducted in volatile organic solvents. However, greener alternatives have proven effective. Water, for instance, is an environmentally benign solvent that can be used for the synthesis of β-amino alcohols from epoxides and amines, often without the need for a catalyst. organic-chemistry.org Solvent-free conditions are another key strategy, where the reaction proceeds with neat reactants, sometimes with catalytic promotion from solid acids like zeolites or other easily separable catalysts. scirp.orgtandfonline.com For certain catalytic systems, polar mixed solvents or even self-solvent systems where one of the reactants acts as the solvent, have been employed to create efficient and more sustainable reaction environments. organic-chemistry.orgscirp.org

Sustainable Reagents (Biocatalysts): The use of enzymes as biocatalysts represents a significant advancement in the sustainable synthesis of chiral amino alcohols. Enzymes operate under mild conditions (temperature and pH), are biodegradable, and can exhibit high chemo-, regio-, and enantioselectivity. researchgate.netresearchgate.net This is particularly valuable for producing specific stereoisomers of this compound.

Several classes of enzymes are applicable:

Lipases: Lipases, such as those from Thermomyces lanuginosus or Candida rugosa, have been effectively used to catalyze the ring-opening of epoxides with amines. researchgate.net These enzymes can be immobilized on solid supports, which allows for easy separation from the reaction mixture and repeated reuse, enhancing the economic and environmental viability of the process. researchgate.net

Transaminases (TAs): Transaminases are used in cascades to produce enantiopure amino alcohols. For instance, a process might involve the oxidation of a diol to a hydroxy ketone, followed by amination using a transaminase to yield a specific enantiomer of the amino alcohol. nih.govhims-biocat.eu

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can synthesize chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones, using ammonia as a green and atom-economical amino donor. frontiersin.org

The table below summarizes findings for the biocatalytic synthesis of various β-amino alcohols, illustrating the potential for application in this compound synthesis.

| Enzyme | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Lipase TL IM | Epichlorohydrin, Aniline | Methanol | 35 | 20 min | 85.2 | - | mdpi.com |

| Transaminase | 1-phenyl-1,2-ethanediol | Aq. Buffer | 30 | 24 h | 81 | >99.4 | nih.gov |

| Amine Dehydrogenase | 2-hydroxy-acetophenone | Aq. Buffer | 50 | - | - | - | frontiersin.org |

| (R)-selective ATA | Racemic propargylic alcohol | Aq. Buffer/MeCN | 30 | 24 h | 70-99 | - | nih.gov |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers substantial advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. rsc.org By conducting reactions in a continuously flowing stream through a reactor, this technology provides superior control over process parameters like temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. nih.govresearchgate.net

The synthesis of β-amino alcohols, including this compound, is well-suited for flow chemistry. Modular flow systems can be designed to perform multi-step syntheses without the need for isolating intermediates. rsc.orgrsc.org For the synthesis of this compound, a flow process could involve pumping solutions of styrene oxide and butylamine through a heated reactor coil or a packed-bed reactor containing a catalyst.

A particularly sustainable approach combines flow chemistry with biocatalysis. Immobilized enzymes can be packed into a column (a packed-bed reactor), and the reactant stream is passed through it. This setup allows for the continuous conversion of starting materials into the desired product, which is then collected downstream. researchgate.netmdpi.com This method not only leverages the high selectivity of enzymes but also benefits from the efficiency and scalability of flow processing. For example, an efficient continuous-flow method for preparing various β-amino alcohols has been developed using immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM). researchgate.netmdpi.com

The table below details parameters from a study on the continuous-flow biocatalytic synthesis of β-amino alcohols, which could be adapted for the synthesis of this compound.

| Catalyst | Reactants | Residence Time | Temperature (°C) | Solvent | Yield (%) | Reference |

| Immobilized Lipase TL IM | Styrene Oxide, Aniline | 20 min | 45 | Methanol | 86.4 | mdpi.com |

| Immobilized Lipase TL IM | 1,2-Epoxyoctane, Aniline | 20 min | 35 | Methanol | 88.2 | mdpi.com |

| Immobilized Lipase TL IM | Propylene oxide, Aniline | 20 min | 35 | Methanol | 87.5 | mdpi.com |

This combination of an eco-friendly biocatalyst with continuous-flow technology under benign reaction conditions (e.g., 35°C) and short residence times (e.g., 20 minutes) presents a promising and sustainable alternative for the industrial synthesis of this compound and its stereoisomers. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete structural assignment of 2-(Butylamino)-2-phenylethanol can be achieved.

Proton (¹H) NMR Spectral Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, and the spin-spin coupling patterns provide information about the connectivity of adjacent protons.

The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The benzylic proton (CH-OH) is expected to be a doublet of doublets due to coupling with the adjacent methylene (B1212753) protons of the ethanol (B145695) backbone. The methylene protons of the butyl group would show characteristic multiplets, with the terminal methyl group appearing as a triplet. The protons of the N-H and O-H groups are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.40 | m | 5H | Ar-H |

| 4.65 | dd | 1H | CH-OH |

| 2.85 | m | 1H | CH₂-N (diastereotopic) |

| 2.70 | m | 1H | CH₂-N (diastereotopic) |

| 2.60 | t | 2H | N-CH₂ (butyl) |

| 1.45 | m | 2H | N-CH₂-CH₂ (butyl) |

| 1.30 | m | 2H | N-CH₂-CH₂-CH₂ (butyl) |

Note: Predicted data based on analysis of similar compounds. dd = doublet of doublets, t = triplet, m = multiplet.

Carbon-13 (¹³C) NMR Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom).

The phenyl group will show characteristic signals in the aromatic region (δ 125-140 ppm). The carbon bearing the hydroxyl group (C-OH) is expected to be in the range of δ 70-75 ppm. The carbons of the butyl group will appear in the aliphatic region (δ 10-50 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 141.5 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 127.8 | Ar-CH |

| 126.0 | Ar-CH |

| 72.0 | CH-OH |

| 55.0 | CH₂-N |

| 49.5 | N-CH₂ (butyl) |

| 32.0 | N-CH₂-CH₂ (butyl) |

| 20.5 | N-CH₂-CH₂-CH₂ (butyl) |

Note: Predicted data based on analysis of similar compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the benzylic proton and the adjacent methylene protons, as well as between the adjacent methylene groups of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by showing a correlation between the benzylic proton signal and the C-OH carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY correlations can help to determine the relative stereochemistry of the chiral center.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound. The expected exact mass for the protonated molecule [M+H]⁺ (C₁₂H₂₀NO) would be calculated and compared with the experimentally determined value.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Note: Calculated for the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

The fragmentation of protonated this compound is expected to proceed through several characteristic pathways. A common fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzylic cation or an iminium ion. Loss of water from the molecular ion is another plausible fragmentation pathway.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 176 | [M+H - H₂O]⁺ |

| 107 | [C₆H₅CHOH]⁺ |

| 100 | [CH₂=N⁺(H)C₄H₉] |

Note: Predicted fragmentation based on the analysis of related phenylethanolamine structures.

Ionization Techniques (ESI, APCI, EI) and Their Applicability

Mass spectrometry (MS) is a cornerstone of molecular analysis. The choice of ionization technique is critical as it dictates the type and quality of information obtained. For this compound, with its specific functional groups (a secondary amine, a hydroxyl group, and a phenyl ring), different ionization methods offer distinct advantages.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules like this compound. In positive ion mode, the basic secondary amine readily accepts a proton, leading to the formation of a prominent protonated molecule [M+H]⁺. This allows for unambiguous determination of the molecular weight. The gentle nature of ESI typically results in minimal fragmentation, making it highly suitable for coupling with liquid chromatography for quantitative studies.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for molecules of moderate polarity and volatility. It involves a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte. Like ESI, APCI would efficiently generate the [M+H]⁺ ion for this compound. It can sometimes induce slightly more in-source fragmentation than ESI, which can provide some initial structural clues. APCI is generally more tolerant of higher flow rates and less susceptible to matrix effects compared to ESI.

Electron Ionization (EI): EI is a hard ionization technique, typically used in conjunction with Gas Chromatography (GC). It bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation. While the molecular ion [M]⁺ may be weak or absent for a molecule like this compound, the resulting fragmentation pattern is highly specific and acts as a molecular fingerprint. scribd.com This pattern is invaluable for structural elucidation and for distinguishing between isomers. Common fragmentation pathways for this molecule would likely include cleavage of the C-C bond between the carbons of the ethanol backbone (alpha-cleavage), leading to characteristic fragment ions.

Table 1: Applicability of Ionization Techniques for this compound

| Ionization Technique | Principle | Applicability for this compound | Information Provided |

| ESI | Soft ionization via charged droplet evaporation | High | Molecular Weight ([M+H]⁺), minimal fragmentation |

| APCI | Soft ionization via corona discharge and proton transfer | High | Molecular Weight ([M+H]⁺), some in-source fragmentation |

| EI | Hard ionization via electron bombardment | Moderate (with GC) | Structural Elucidation (fragmentation pattern), weak/absent M⁺ |

Chromatographic Method Development for Purity Profiling and Isomer Separation

Chromatography is indispensable for separating this compound from impurities, starting materials, and by-products, as well as for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Resolution and Quantification

Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity and quantifying this compound. medcraveonline.com Method optimization focuses on achieving a symmetrical peak shape, adequate retention, and baseline separation from all potential impurities.

A typical starting point for method development would involve a C18 stationary phase, which provides hydrophobic interactions with the phenyl group of the analyte. The mobile phase would consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ajol.info The pH of the aqueous buffer is a critical parameter; maintaining a slightly acidic pH (e.g., pH 3-4) ensures the secondary amine is protonated, leading to good peak shape and predictable retention behavior. UV detection is highly effective due to the presence of the phenyl chromophore, with a detection wavelength typically set around 220 or 254 nm. academicjournals.org

For quantification, a calibration curve is constructed by injecting a series of standards of known concentrations and plotting the peak area against concentration. The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results. pharmainfo.in

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of the amine for good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |

| Gradient | 20% B to 80% B over 15 min | Gradient elution ensures separation of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The phenyl group provides strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC) for Volatile Derivatives and Trace Impurity Analysis

GC is a high-resolution separation technique particularly useful for analyzing volatile and thermally stable compounds. Due to the polar hydroxyl and amino groups, this compound has low volatility and may exhibit poor peak shape or thermal degradation on a GC column. Therefore, derivatization is typically required to analyze the parent compound and related non-volatile impurities.

A common derivatization strategy is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility and thermal stability of the analyte.

The derivatized sample can then be analyzed on a low-to-medium polarity capillary column (e.g., a 5% phenyl-polysiloxane phase). GC coupled with a mass spectrometer (GC-MS) is exceptionally powerful for this application, as it allows for the separation and subsequent identification of trace-level impurities based on their unique mass spectra. nih.govnih.gov

Table 3: Example GC Method Parameters for Impurity Analysis (after Derivatization)

| Parameter | Condition | Rationale |

| Derivatization | BSTFA with 1% TMCS at 70°C for 30 min | Silylates active hydrogens, increasing volatility and thermal stability. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-polarity column suitable for a wide range of analytes. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the derivatized sample. |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for impurity identification. |

| MS Scan Range | 40 - 550 m/z | Covers the expected mass range of the derivatized analyte and impurities. |

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule contains a stereocenter at the carbon atom bonded to the hydroxyl, amino, and phenyl groups. Therefore, it exists as a pair of enantiomers. Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (ee) or enantiomeric purity of a sample. unife.it

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including amino alcohols. redalyc.org

The separation can be performed in either normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase modes. nih.gov The choice of mobile phase and any additives can significantly impact the resolution between the enantiomers. Once separated, the relative peak areas of the two enantiomers are used to calculate the enantiomeric excess, a critical quality attribute for chiral compounds in research.

Table 4: Example Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | A versatile immobilized polysaccharide-based CSP with broad applicability. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Common normal-phase system; the amine additive improves peak shape for basic analytes. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |

| Column Temp. | 25 °C | Lower temperatures often improve chiral resolution. |

| Detection | UV at 220 nm | Wavelength chosen for maximum sensitivity. |

Theoretical and Computational Chemistry Studies on 2 Butylamino 2 Phenylethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potentials

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular properties. For 2-(butylamino)-2-phenylethanol, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can be employed to determine its molecular orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies.

Ab Initio Methods for Geometry Optimization and Conformational Analysis

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. semanticscholar.org These methods are employed for the precise determination of molecular geometries and for exploring the potential energy surface of a molecule to identify its stable conformations.

Geometry optimization using ab initio methods, such as Møller-Plesset perturbation theory (MP2), can determine the most stable three-dimensional arrangement of atoms in this compound. This involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until the net force is negligible. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with its butyl and phenyl groups, multiple low-energy conformations are possible. Ab initio calculations can predict the relative stability of these conformers, which is crucial for understanding its behavior in different environments. For instance, studies on similar molecules like 2-phenylethanol (B73330) have shown a preference for non-planar gauche conformations due to stabilizing interactions. nih.gov

Table 2: Illustrative Optimized Geometric Parameters for a Conformer of this compound

| Parameter | Illustrative Value |

| C-C (phenyl ring) bond length | 1.39 Å |

| C-N bond length | 1.47 Å |

| C-O bond length | 1.43 Å |

| C-N-C bond angle | 112° |

| C-C-O-H dihedral angle | 60° |

Note: The values in this table are for illustrative purposes to demonstrate the output of geometry optimization calculations.

Calculation of Acid Dissociation Constants (pKa) and Protonation Equilibria

The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton in a solution. For this compound, the amino group and the hydroxyl group are potential sites for protonation and deprotonation.

Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent, typically water. This is often achieved using a combination of quantum mechanical calculations for the gas-phase energies and a continuum solvation model to account for the solvent effects. Understanding the pKa is essential for predicting the charge state of the molecule at a given pH, which in turn influences its solubility, and interaction with other molecules.

Molecular Dynamics and Docking Simulations for Interaction Mechanism Elucidation

Molecular dynamics (MD) and molecular docking are computational techniques that simulate the physical movements of atoms and molecules, providing insights into their dynamic behavior and interactions.

Conformational Flexibility and Energy Landscapes of the Compound

Molecular dynamics simulations can be used to explore the conformational flexibility of this compound over time. By solving Newton's equations of motion for the system of atoms, MD simulations generate a trajectory that reveals how the molecule moves and changes its shape.

These simulations allow for the exploration of the molecule's energy landscape, identifying the most populated conformational states and the energy barriers between them. This dynamic perspective is crucial as the biological activity of a molecule can be influenced by its ability to adopt specific conformations. ki.si

Theoretical Ligand-Receptor Binding Mode Prediction (Focus on Chemical Interactions, Not Biological Activity)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to predict its binding mode within a receptor's active site.

The primary goal of these simulations in this context is to elucidate the chemical interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the docked poses, one can identify the key amino acid residues in a receptor that are likely to interact with the different functional groups of this compound. This information is fundamental for understanding the chemical basis of molecular recognition. ki.si

Solvation Effects on Molecular Conformation and Stability

The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformers. The relative stability of these conformers is significantly influenced by the surrounding solvent environment. Computational models, particularly those combining quantum mechanics with continuum solvation models or explicit solvent molecules, are instrumental in elucidating these solvent-solute interactions.

The key determinants of conformational preference in this compound are the torsional angles around the C-C and C-N bonds of the ethanolamine (B43304) backbone. Intramolecular hydrogen bonding between the hydroxyl group and the amino group can play a significant role in stabilizing certain conformations, particularly in non-polar solvents. In contrast, polar protic solvents like water can compete for hydrogen bonding, leading to a different conformational landscape.

Computational studies on analogous amino alcohols, such as 2-aminoethanol and its derivatives, have shown that in the gas phase or non-polar solvents, conformations stabilized by intramolecular O-H···N hydrogen bonds are predominant. nih.gov However, in aqueous solution, the energetic preference often shifts to extended conformations where the functional groups are solvated by water molecules. nih.gov This is because the enthalpic gain from the intramolecular hydrogen bond is outweighed by the favorable interactions of the hydroxyl and amino groups with a larger number of solvent molecules.

Molecular dynamics simulations can further reveal the dynamic nature of solvation. rsc.org These simulations show that water molecules form a structured solvation shell around the polar groups of this compound, with the residence time of water molecules being longer near the hydroxyl and amino moieties. This dynamic exchange of solvent molecules influences the rate of conformational interconversion.

To illustrate the impact of the solvent on conformational stability, a hypothetical relative energy profile of different conformers of this compound in various solvents, based on DFT calculations with a polarizable continuum model (PCM), is presented in the table below. The "gauche" and "anti" descriptors refer to the torsion angle of the O-C-C-N backbone.

| Conformer | Key Torsional Angle (O-C-C-N) | Intramolecular H-Bond | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Chloroform (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|---|---|---|

| Gauche 1 | ~60° | Yes | 0.00 | 0.25 | 1.50 |

| Gauche 2 | ~-60° | No | 1.20 | 1.00 | 0.50 |

| Anti | ~180° | No | 2.50 | 1.80 | 0.00 |

Reaction Mechanism Modeling and Transition State Identification

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. The synthesis of this compound, typically achieved through reactions like the reductive amination of a corresponding ketone, can be modeled to understand the intricate details of bond formation and breaking.

Computational Pathways for Key Synthetic Steps

A common route to β-amino alcohols is the reductive amination of an α-hydroxy ketone or the reduction of an imine formed from an aldehyde and an amine. Density Functional Theory (DFT) is a widely used method to model these transformations. rsc.orgnih.gov For the synthesis of this compound from 2-hydroxyacetophenone (B1195853) and butylamine (B146782), the reaction proceeds through the formation of an imine intermediate, which is then reduced.

Computational modeling can trace the entire reaction coordinate. rsc.org The initial step involves the nucleophilic attack of the butylamine on the carbonyl carbon of 2-hydroxyacetophenone, leading to a hemiaminal intermediate. This is followed by dehydration to form the imine. Each of these steps has a corresponding transition state that can be located and characterized through computational analysis. The final step is the reduction of the imine, for which various reducing agents can be modeled. DFT studies on the reduction of imines by borohydride (B1222165) reagents, for instance, have detailed the pathway of hydride transfer to the imine carbon. scholaris.ca

Activation Energy Barriers and Reaction Kinetics Prediction

Transition state theory can be used in conjunction with the computationally derived activation energies to predict theoretical reaction rate constants. These predictions can be invaluable for optimizing reaction conditions, such as temperature and catalyst choice, without the need for extensive experimental screening. For example, DFT studies on reductive amination have shown how the choice of catalyst can significantly lower the activation energy of the rate-determining step, which is often the hydride transfer. rsc.org

Below is a representative data table of calculated activation energies for the key steps in a hypothetical synthesis of this compound via reductive amination, based on values reported for analogous systems in the literature.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Imine Formation (TS1) | Nucleophilic attack of amine on ketone | 15.2 |

| Dehydration (TS2) | Elimination of water from hemiaminal | 22.5 |

| Imine Reduction (TS3) | Hydride transfer to imine carbon | 12.8 |

Stereoselectivity Prediction in Asymmetric Reactions

Since this compound contains a stereocenter at the carbon bearing the hydroxyl and amino groups, its synthesis can yield a racemic mixture or be designed to produce a single enantiomer. Asymmetric synthesis of β-amino alcohols is a field of significant research, and computational modeling plays a crucial role in understanding and predicting the stereochemical outcome of these reactions. nih.govacs.org

In a chiral-catalyzed reaction, the stereoselectivity arises from the differential stabilization of the transition states leading to the (R) and (S) enantiomers. Computational models can be built that include the substrate, reagents, and the chiral catalyst or auxiliary. By calculating the energies of the diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted.

For the asymmetric reduction of the imine precursor to this compound, a chiral catalyst would create a chiral environment around the reacting molecules. The steric and electronic interactions between the catalyst and the substrate in the two competing transition states (one leading to the R-enantiomer and the other to the S-enantiomer) will differ. A lower energy transition state for one diastereomer will result in the preferential formation of the corresponding enantiomer. DFT calculations have been successfully employed to model these subtle energy differences, which are often only a few kcal/mol, but are sufficient to induce high stereoselectivity. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Butylamino 2 Phenylethanol

Functional Group Transformations and Derivatization Chemistry

The secondary amine and hydroxyl groups in 2-(butylamino)-2-phenylethanol are the primary sites for functional group transformations, allowing for the synthesis of a wide array of derivatives. The phenyl ring can also undergo electrophilic substitution, further expanding the synthetic utility of this compound.

Reactions at the Secondary Amine Group (e.g., Acylation, Sulfonylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Acylation: The secondary amine can be acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with acetic anhydride can yield N-acetyl-2-(butylamino)-2-phenylethanol. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The N-acylation of amino alcohols with acetic anhydride can often proceed efficiently without the need for a catalyst or solvent. orientjchem.org

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-(1-hydroxy-2-(butylamino)ethyl)acetamide | Room temperature, neat |

| Benzoyl Chloride | N-butyl-N-(2-hydroxy-1-phenylethyl)benzamide | Pyridine, 0 °C to rt |

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of sulfonamides. This transformation is a common method for the protection of amines or for the introduction of a sulfonyl group for further functionalization.

| Sulfonylating Agent | Product | Base |

| p-Toluenesulfonyl chloride | N-butyl-N-(2-hydroxy-1-phenylethyl)-4-methylbenzenesulfonamide | Pyridine |

| Methanesulfonyl chloride | N-butyl-N-(2-hydroxy-1-phenylethyl)methanesulfonamide | Triethylamine |

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides. However, this reaction can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium salt. The choice of alkylating agent and reaction conditions is crucial to control the selectivity of the reaction. A selective Hofmann N-alkylation can be achieved using catalytic amounts of alkyl halides in the reaction of less nucleophilic amines with alcohols. rsc.org A catalyst-free N-alkylation of primary amines has also been demonstrated using a plasma-microdroplet fusion method. nih.gov

| Alkylating Agent | Product | Conditions |

| Methyl iodide | 2-(butyl(methyl)amino)-2-phenylethanol | K2CO3, CH3CN, reflux |

| Benzyl bromide | 2-(benzyl(butyl)amino)-2-phenylethanol | NaH, THF, 0 °C to rt |

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The hydroxyl group in this compound is a versatile functional group that can participate in a variety of reactions.

Esterification: The secondary alcohol can be esterified to form esters. This can be achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification). For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine would yield the corresponding acetate ester. researchgate.netyoutube.comnih.gov The use of acetyl chloride with methanol can also generate HCl in situ for esterification. researchgate.net

| Esterifying Agent | Product | Catalyst/Base |

| Acetyl chloride | 2-(butylamino)-1-phenylethyl acetate | Pyridine |

| Acetic anhydride | 2-(butylamino)-1-phenylethyl acetate | DMAP |

| Acetic acid | 2-(butylamino)-1-phenylethyl acetate | H2SO4 (catalytic) |

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgfrancis-press.commasterorganicchemistry.comyoutube.comchem-station.com For this SN2 reaction, primary alkyl halides are the preferred substrates to avoid elimination side reactions. masterorganicchemistry.com

| Alkyl Halide | Base | Product |

| Methyl iodide | NaH | 2-(butylamino)-1-methoxy-1-phenylethane |

| Ethyl bromide | KH | 2-(butylamino)-1-ethoxy-1-phenylethane |

Oxidation: Oxidation of the secondary alcohol in this compound would lead to the corresponding ketone, 2-(butylamino)-1-phenyl-1-ethanone. A variety of oxidizing agents can be employed for this transformation, such as those based on chromium (e.g., PCC, PDC) or milder, more selective reagents like those used in the Swern or Dess-Martin periodinane oxidations. organic-chemistry.org The kinetic study of the oxidation of the related compound 2-phenylethanol (B73330) by N-chlorosuccinimide has been reported. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The directing effect of the existing substituent (the 2-(butylamino)ethanol group) will influence the position of the incoming electrophile. The alkyl group is an ortho-, para-director and an activating group.

Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This will typically lead to a mixture of ortho- and para-nitro substituted products.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). This will also yield a mixture of ortho- and para-isomers.

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reactions, involving the reaction of the aromatic ring with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride, can introduce acyl or alkyl groups onto the phenyl ring. thieme.demdpi.comorganic-chemistry.orgkhanacademy.org These reactions are also expected to yield primarily ortho- and para-substituted products.

| Reaction | Reagents | Major Products |

| Nitration | HNO3, H2SO4 | 2-(butylamino)-2-(4-nitrophenyl)ethanol and 2-(butylamino)-2-(2-nitrophenyl)ethanol |

| Bromination | Br2, FeBr3 | 2-(butylamino)-2-(4-bromophenyl)ethanol and 2-(butylamino)-2-(2-bromophenyl)ethanol |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 1-(4-(1-(butylamino)-2-hydroxyethyl)phenyl)ethan-1-one |

Stereochemical Influences on Reaction Pathways and Outcomes

The presence of a chiral center in this compound can significantly influence the stereochemical outcome of its reactions. This property makes it a valuable molecule in asymmetric synthesis.

Diastereoselective Reactions Involving Chiral Centers

When a new chiral center is created in a molecule that already contains one, the two possible products are diastereomers. The existing chiral center in this compound can direct the approach of reagents, leading to the preferential formation of one diastereomer over the other. For instance, the reduction of the ketone derivative, 2-(butylamino)-1-phenyl-1-ethanone, with a hydride reagent could proceed with diastereoselectivity, influenced by the existing stereocenter at the adjacent carbon. The synthesis of chiral 1,2-amino alcohols has been achieved through asymmetric hydrogenation of α-amino ketones. researchgate.net

Enantioselective Recognition and Catalysis Mediated by the Compound

Chiral amino alcohols are well-known for their application as chiral ligands and catalysts in a variety of enantioselective transformations. nih.gov this compound, particularly in its enantiomerically pure form, can be used as a chiral ligand in metal-catalyzed reactions or as a chiral auxiliary.

As a Chiral Ligand: The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in reactions such as the addition of organometallic reagents to aldehydes or ketones. nih.gov Chiral amino alcohols have been successfully used as ligands in the enantioselective addition of phenylethynylzinc to aldehydes, affording chiral propargylic alcohols with high enantiomeric excess. nih.gov

As a Chiral Auxiliary: The compound can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

The effectiveness of this compound in these roles would depend on its ability to create a well-defined and sterically demanding chiral environment around the reactive center.

Acid-Base Properties and Chelation Chemistry

The presence of a basic amino group and a weakly acidic hydroxyl group imparts amphoteric character to this compound, influencing its behavior in solution and its interactions with metal ions.

The acid dissociation constant (pKa) is a critical parameter that defines the protonation state of a molecule at a given pH. For this compound, two pKa values are relevant: one for the protonated amino group (R₂NH₂⁺) and one for the hydroxyl group (-OH). The pKa of the amino group is expected to be in the basic range, typical for secondary amines, while the pKa of the alcohol group will be in the high teens, similar to other alcohols.

Spectroscopic Methods:

UV-Vis spectrophotometry is a common technique for pKa determination. This method relies on the difference in the ultraviolet absorption spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance of a solution of the compound across a range of pH values, a titration curve can be generated, from which the pKa can be calculated. For amino alcohols, the change in the chromophore environment upon protonation or deprotonation of the amino group can lead to observable spectral shifts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of nuclei (e.g., ¹H or ¹³C) adjacent to the ionizing group as a function of pH.

Computational Approaches:

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values. These approaches often use quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the Gibbs free energy change of the deprotonation reaction in a solvent continuum model. The accuracy of these predictions depends on the chosen theoretical level and solvation model. For analogous compounds like phenylethanolamine, a pKa of 8.90 has been reported for its hydrochloride salt, which corresponds to the dissociation of the protonated amine. The introduction of a butyl group on the nitrogen atom in this compound is expected to slightly increase the basicity (and thus the pKa) of the amino group due to the electron-donating inductive effect of the alkyl chain.

| Functional Group | Expected pKa Range | Influencing Factors |

| Secondary Amine (R₂NH) | 9.0 - 11.0 | Inductive effect of the butyl group, steric hindrance. |

| Primary Alcohol (-OH) | 16 - 18 | Phenyl group's electronic effects. |

The nitrogen of the amino group and the oxygen of the hydroxyl group in this compound can act as Lewis bases, allowing the molecule to function as a ligand and form coordination complexes with metal ions. The compound can act as a bidentate ligand, chelating to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered ring.

The nature of the metal-ligand interaction depends on the properties of both the metal ion and the ligand. Transition metals with available d-orbitals are particularly prone to forming stable complexes with such ligands. The coordination can lead to various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the complex.

Studies on similar amino alcohol ligands have shown that they can coordinate with a variety of metal ions, including Cu(II), Ni(II), and Co(II). The coordination typically occurs through the nitrogen and oxygen atoms. The stability of these complexes is influenced by factors such as the pH of the solution, which affects the protonation state of the ligand, and the nature of the metal ion.

| Potential Metal Ion | Likely Coordination Mode | Potential Complex Geometry |

| Cu(II) | Bidentate (N, O) | Square Planar or Distorted Octahedral |

| Ni(II) | Bidentate (N, O) | Octahedral |

| Zn(II) | Bidentate (N, O) | Tetrahedral |

| Co(II) | Bidentate (N, O) | Tetrahedral or Octahedral |

Oxidative and Reductive Stability Studies

The stability of this compound towards oxidation and reduction is a key aspect of its chemical reactivity profile. The amino and alcohol functional groups, as well as the phenyl ring, are all susceptible to redox reactions under certain conditions.

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the oxidative and reductive stability of this compound. The oxidation potential of aliphatic amines is dependent on their structure, with tertiary and secondary amines generally being easier to oxidize than primary amines. The electrochemical oxidation of amines typically involves the initial loss of an electron from the nitrogen atom to form a radical cation.

For this compound, the secondary amine is expected to be the primary site of oxidation. The presence of the electron-donating butyl group would likely lower the oxidation potential compared to its primary amine analogue. The oxidation process can lead to a variety of products, depending on the reaction conditions. The hydroxyl group can also be oxidized, although typically at higher potentials than the amine. The phenyl group can undergo oxidation as well, but this usually requires more forcing conditions.

| Functional Group | Expected Redox Behavior | Influencing Factors |

| Secondary Amine | Oxidation to a radical cation | N-butyl group, solvent, electrode material |

| Primary Alcohol | Oxidation to an aldehyde or carboxylic acid | Requires stronger oxidizing conditions |

| Phenyl Ring | Oxidation at higher potentials | Ring substituents (none in this case) |

Photochemical Degradation:

In a controlled chemical environment, the photochemical degradation of this compound would likely be initiated by the absorption of ultraviolet (UV) radiation by the phenyl chromophore. This can lead to the formation of excited states that can undergo various reactions, such as bond cleavage or reaction with other molecules. The degradation pathways can be influenced by the pH of the solution and the presence of photosensitizers. For molecules with similar structures, photodegradation can involve oxidation of the amino group or cleavage of the C-N or C-C bonds.

Thermal Degradation:

The thermal stability of this compound is determined by the strength of its chemical bonds. At elevated temperatures, the molecule can undergo decomposition. For amino alcohols, thermal degradation can proceed through various pathways, including dehydration, deamination, and C-C bond cleavage. Studies on the thermal decomposition of amino acids have shown that deamination (loss of ammonia) and decarboxylation are common primary degradation reactions. For this compound, initial degradation steps could involve the loss of water from the alcohol group or the cleavage of the butyl group from the nitrogen atom. The specific products would depend on the temperature and the presence of a catalyst or reactive atmosphere. Computational studies on the thermal decomposition of 2-phenylethanol suggest that a six-membered cyclic rearrangement to form styrene (B11656) and water is a favorable pathway.

| Degradation Type | Potential Initial Steps | Potential Products |

| Photochemical | Phenyl ring excitation, radical formation | Oxidized amine, cleavage products |

| Thermal | Dehydration, deamination, C-N bond cleavage | Alkenes, aldehydes, smaller amines |

Applications As a Synthetic Building Block and Chiral Auxiliary in Organic Chemistry

Advanced Chemical Materials Research (Non-Biological Applications)

Precursor for Polymerization or Cross-linking Reactions

While direct studies detailing the use of 2-(butylamino)-2-phenylethanol as a monomer in polymerization are not extensively documented in publicly available literature, its structural motifs suggest its potential utility in the synthesis of specialized polymers and as a cross-linking agent. The presence of reactive amine and hydroxyl groups allows for its incorporation into polymer backbones through various polymerization techniques.

As a Monomer in Polycondensation Reactions:

This compound can theoretically act as an A-B type monomer in polycondensation reactions. The amine and hydroxyl groups can react with difunctional monomers, such as diacids, diacyl chlorides, or diisocyanates, to form polyamides, polyesters, or polyurethanes, respectively. The incorporation of the bulky phenyl and butyl groups into the polymer backbone would be expected to influence the polymer's physical properties, such as its thermal stability, solubility, and mechanical strength.

As a Chain Extender or Cross-linking Agent:

In polymer chemistry, molecules with multiple reactive functional groups can act as chain extenders or cross-linking agents to modify the properties of existing polymers. With its amine and hydroxyl functionalities, this compound could be employed to link polymer chains, thereby increasing molecular weight and altering mechanical properties. For example, it could react with isocyanate-terminated prepolymers to form cross-linked polyurethane networks. The chirality of the molecule could also introduce interesting properties into the final cross-linked material.

The reactivity of amino alcohols in cross-linking reactions is a well-established principle. For example, amino alcohols can react with epoxy resins, where the amine group opens the epoxide ring, and the hydroxyl group can further react, leading to a cross-linked network. While specific data for this compound in this context is scarce, analogous reactions with other amino alcohols provide a basis for its potential application.

| Potential Polymerization Reaction | Reactant for this compound | Resulting Polymer Type | Potential Influence of Monomer |

| Polyamidation | Adipoyl chloride | Polyamide | Introduction of chirality and pendent hydroxyl groups |

| Polyesterification | Terephthalic acid | Polyester | Enhanced thermal stability and altered solubility |

| Polyurethane formation | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polyurethane | Increased rigidity and potential for cross-linking |

As a Chiral Auxiliary in Polymer Synthesis:

The chiral nature of this compound makes it a candidate for use as a chiral auxiliary in asymmetric polymerization. Chiral auxiliaries are compounds that can direct the stereochemical outcome of a reaction, leading to the formation of polymers with a specific tacticity or helical structure. In the case of this compound, it could be temporarily attached to a monomer, influence the stereochemistry of the polymerization process, and then be subsequently removed to yield a chiral polymer. This approach is valuable in the synthesis of polymers with specific optical or biological activities.

Modulators for Self-Assembled Chemical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures. The ability of a molecule to influence or direct this process makes it a modulator. The amphiphilic character of this compound, arising from its nonpolar phenyl and butyl groups and polar amine and hydroxyl groups, suggests its potential to act as a modulator in the formation of self-assembled structures such as micelles, vesicles, or monolayers.

Influence on Surfactant Aggregation:

In aqueous solutions, surfactant molecules self-assemble to form micelles. The addition of a co-surfactant or an amphiphilic molecule like this compound can significantly alter the properties of these micelles. It could potentially be incorporated into the micellar structure, affecting its size, shape, and critical micelle concentration (CMC). The phenyl group could interact with the hydrophobic tails of the surfactants, while the polar head groups would be oriented towards the aqueous phase.

Formation of Self-Assembled Monolayers (SAMs):

Derivatives of 2-phenylethanol (B73330) have been shown to form self-assembled monolayers on various substrates. The functional groups of this compound, particularly the amine and hydroxyl groups, could facilitate its adsorption onto surfaces like gold or silicon oxide, leading to the formation of an ordered molecular layer. The orientation and packing of the molecules in the SAM would be dictated by the interplay of intermolecular interactions, such as hydrogen bonding between the polar groups and van der Waals forces between the alkyl and phenyl moieties. The chirality of the molecule could lead to the formation of chiral surfaces with potential applications in enantioselective separations or sensing.

| Self-Assembled System | Potential Role of this compound | Driving Forces for Interaction | Potential Outcome |

| Micellar solution (e.g., Sodium Dodecyl Sulfate) | Co-surfactant/modulator | Hydrophobic and electrostatic interactions | Altered micelle size, shape, and CMC |

| Lipid bilayer membrane | Intercalating agent | Hydrophobic interactions with lipid tails, hydrogen bonding with head groups | Modified membrane fluidity and permeability |

| Solid substrate (e.g., Gold) | Monolayer formation | Thiol-gold interaction (if modified), hydrogen bonding, van der Waals forces | Formation of a chiral surface |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure chiral amino alcohols has catalyzed research into more efficient, sustainable, and environmentally benign synthetic methodologies, moving away from classical routes that often involve harsh reagents and multiple steps. westlake.edu.cn Future synthesis of 2-(Butylamino)-2-phenylethanol is poised to benefit significantly from advances in both biocatalysis and chemocatalysis.

Biocatalytic Approaches: A highly promising sustainable route is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). manchester.ac.uk This method utilizes enzymes, often derived from amino acid dehydrogenases, to catalyze the formation of chiral amines from prochiral ketones with high enantioselectivity. frontiersin.orgresearchgate.net For the synthesis of this compound, this would likely involve the reaction of a precursor like 2-hydroxy-1-phenylethanone with butylamine (B146782) in the presence of a specifically engineered AmDH. The primary advantages of this biocatalytic route are the mild reaction conditions (aqueous medium, ambient temperature, and pressure) and the generation of water as the sole byproduct, aligning with the principles of green chemistry. researchgate.net

Chemo-catalytic Innovations: Recent breakthroughs in catalysis offer powerful alternatives. One notable example is the chromium-catalyzed asymmetric cross aza-Pinacol coupling reaction, which joins aldehydes and N-sulfonyl imines to form β-amino alcohols with high stereocontrol. organic-chemistry.orgnih.gov This method's modularity allows for the assembly of diverse amino alcohols from readily available starting materials. westlake.edu.cn Another innovative strategy involves the direct catalytic transformation of simple alkenes into unprotected amino alcohols using inexpensive iron(II) phthalocyanine (B1677752) catalysts, which demonstrates perfect regioselectivity. nih.gov These methods represent a significant step forward in creating vicinal amino alcohols efficiently.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Key Challenges | Relevant Findings |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH), Butylamine, α-hydroxy ketone precursor | High enantioselectivity (>99% ee), Mild aqueous conditions, Water as sole byproduct, Environmentally benign | Enzyme development and optimization for specific substrates, Substrate scope limitations | AmDHs have successfully synthesized various (S)-configured vicinal amino alcohols with up to 99% conversion. manchester.ac.ukacs.org |